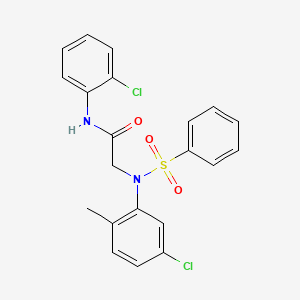amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenol, commonly known as IDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. IDM is a highly potent and selective agonist for the sigma-1 receptor, which is a protein found in the central nervous system and other tissues. This receptor has been implicated in a variety of physiological and pathological processes, including pain, depression, and neurodegenerative diseases.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium signaling and other cellular processes. When IDM binds to the sigma-1 receptor, it induces a conformational change that activates downstream signaling pathways. This activation can lead to a variety of physiological and biochemical effects, depending on the specific context and cellular environment.
Biochemical and Physiological Effects:
IDM has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include modulation of intracellular calcium signaling, regulation of neurotransmitter release, and modulation of ion channel activity. The compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IDM for scientific research is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptor systems. However, one limitation of IDM is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for the study of IDM and the sigma-1 receptor system. One area of interest is the role of sigma-1 receptor activation in the regulation of pain and analgesia. Other areas of interest include the potential use of IDM as a therapeutic agent for neurodegenerative diseases, and the development of new compounds that target the sigma-1 receptor with greater potency and selectivity. Overall, the study of IDM and the sigma-1 receptor system holds great promise for advancing our understanding of a variety of physiological and pathological processes.
Métodos De Síntesis
IDM can be synthesized using a multi-step process involving the reaction of several different chemical compounds. The process involves the use of various reagents and solvents, and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
IDM has been used in a wide range of scientific research studies, including investigations into the role of the sigma-1 receptor in pain, depression, and neurodegenerative diseases. The compound has also been studied for its potential use as a therapeutic agent in these and other conditions.
Propiedades
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO4/c1-21(12-14-9-15(20)19(22)18(11-14)25-4)8-7-13-5-6-16(23-2)17(10-13)24-3/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCNNQHJCOHWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)I)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![3-{[(2-iodophenyl)amino]methyl}-5-pyridin-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6038364.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)

![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)